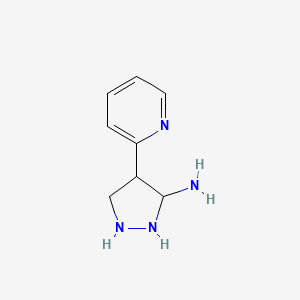![molecular formula C5H3N3OS B15134212 7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one is a heterocyclic compound that belongs to the thiazolo-pyridazinone family This compound is characterized by a fused ring system containing both thiazole and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one typically involves the cyclization of appropriate thioamide and hydrazine derivatives. One common method includes the reaction of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole with α-haloketones under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolo-pyridazinone compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated thiazolo-pyridazinone, amines, thiols, dimethylformamide, and potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Amino-thiazolo-pyridazinones and thio-thiazolo-pyridazinones.
Aplicaciones Científicas De Investigación
7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the design and synthesis of new pharmaceutical agents.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity.
Mecanismo De Acción
7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one can be compared with other similar compounds, such as thiazolo[4,5-d]pyrimidin-7-ones and thiazolo[4,5-d]pyridazin-6-ones:
Comparación Con Compuestos Similares
- Thiazolo[4,5-d]pyrimidin-7-ones
- Thiazolo[4,5-d]pyridazin-6-ones
- Thiazolo[4,5-d]pyrimidin-6-ones
Propiedades
Fórmula molecular |
C5H3N3OS |
|---|---|
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C5H3N3OS/c9-5-4-3(1-7-8-5)6-2-10-4/h1-2,4H |
Clave InChI |
HJLVHLKOAJRIPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(C(=O)N=N1)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
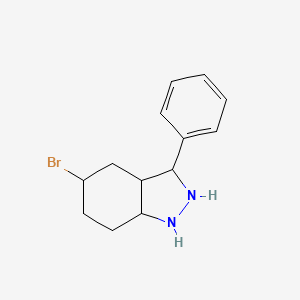
![N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B15134144.png)
![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)
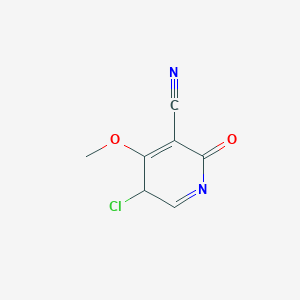
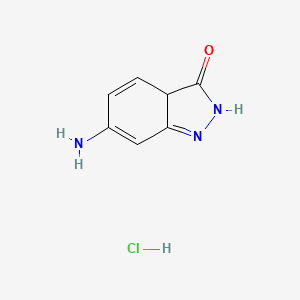
![2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)
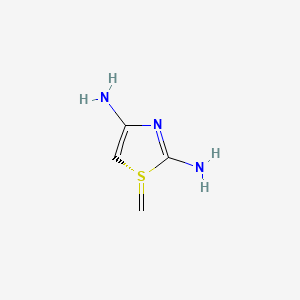
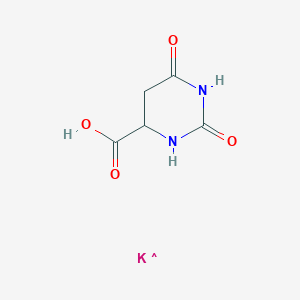
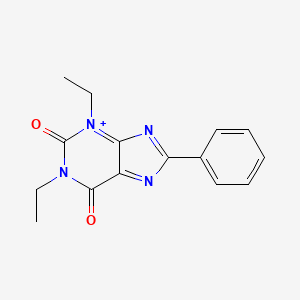
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)
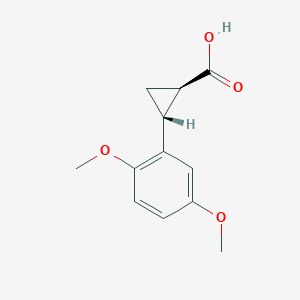
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)
